molecular formula C8H5FN2O B182563 6-fluoro-1H-indazole-3-carbaldehyde CAS No. 518987-33-2

6-fluoro-1H-indazole-3-carbaldehyde

Cat. No. B182563
M. Wt: 164.14 g/mol
InChI Key: PSNVJZCWCJWPGT-UHFFFAOYSA-N
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Description

6-fluoro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5FN2O . It has a molecular weight of 164.14 . This compound is a derivative of indazole, a heterocyclic compound that is drawing more and more attention in medicinal chemistry .


Synthesis Analysis

Indazole derivatives, including 6-fluoro-1H-indazole-3-carbaldehyde, can be synthesized through various methods. One common method is the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . Other strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Molecular Structure Analysis

The molecular structure of 6-fluoro-1H-indazole-3-carbaldehyde consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. The compound has a fluorine atom at the 6th position and a carbaldehyde group at the 3rd position of the indazole ring .


Chemical Reactions Analysis

The aldehyde group in 6-fluoro-1H-indazole-3-carbaldehyde makes it a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles . The aldehyde function can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles) via cyclization reactions .

Scientific Research Applications

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles has been a focus of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

  • Pharmaceutical Industry

    • Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthesis of Active Molecules

    • 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .
    • They are used in inherently sustainable multicomponent reactions .
    • These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
  • Dye-Sensitized Solar Cells (DSSCs)

    • Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) .
  • Antioxidant Activity

    • Indazole derivatives have shown significant antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress .
  • Antibiotic Activity

    • Indazole derivatives have demonstrated antibiotic activity . This suggests they could be used in the development of new antibiotic drugs .
  • Anti-HIV Activity

    • Indazole derivatives have shown anti-HIV activity . This indicates they could be used in the development of new treatments for HIV .

Future Directions

Indazole derivatives, including 6-fluoro-1H-indazole-3-carbaldehyde, are drawing increasing attention in medicinal chemistry . Their role in the synthesis of active molecules and their potential in multicomponent reactions suggest that they will continue to be a focus of research in the future .

properties

IUPAC Name

6-fluoro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNVJZCWCJWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622088
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1H-indazole-3-carbaldehyde

CAS RN

518987-33-2
Record name 6-Fluoro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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